An In-Depth Technical Guide to Cinnamyl Acetate: Chemical and Physical Properties
An In-Depth Technical Guide to Cinnamyl Acetate: Chemical and Physical Properties
Cinnamyl acetate (B1210297) (3-phenylprop-2-enyl acetate) is an organic compound and a key ester in the fragrance and flavor industries, prized for its sweet, floral, and balsamic aroma.[1] It is a naturally occurring constituent of cinnamon leaf oil and is also found in the fresh bark of various Cinnamomum species.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of cinnamyl acetate, along with detailed experimental protocols for its synthesis and a summary of its metabolic pathway, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of cinnamyl acetate are summarized in the tables below. These properties are crucial for its application in various industrial and research settings.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| IUPAC Name | 3-phenylprop-2-enyl acetate[3] |
| Synonyms | Cinnamyl acetate, 3-Phenylallyl acetate, Acetic acid cinnamyl ester[1] |
| CAS Number | 103-54-8 (unspecified isomerism)[3] |
| Chemical Formula | C₁₁H₁₂O₂[3] |
| Molecular Weight | 176.215 g/mol [3] |
| SMILES | CC(=O)OC/C=C/c1ccccc1[3] |
| InChI | InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid[3] |
| Odor | Sweet, floral, balsamic[3] |
| Density | 1.057 g/mL[3] |
| Boiling Point | 265 °C (509 °F; 538 K)[3] |
| Melting Point | Data not available |
| Solubility in Water | 212.3 mg/L[3] |
| log P | 2.85[3] |
| Vapor Pressure | 0.008 mm Hg (at 20 °C)[3] |
| Refractive Index (nD) | 1.539 - 1.543[3] |
| Flash Point | 103–113 °C (217–235 °F; 376–386 K)[3] |
Spectroscopic Data
The structural elucidation of cinnamyl acetate is supported by various spectroscopic techniques. A summary of key data is provided below.
Table 3: Spectroscopic Data Summary
| Technique | Key Data |
| ¹H NMR | δ 7.40 (d, 2H), 7.33-7.31 (t, 2H), 7.27-7.25 (t, 1H), 6.66 (d, 1H), 6.31-6.24 (m, 1H), 4.73 (d, 2H), 2.09 (s, 3H) ppm |
| ¹³C NMR | 170.88, 136.18, 134.21, 131.01, 128.61, 127.67, 123.14, 65.1, 21.02 ppm |
| Infrared (IR) | Key peaks indicative of C=O (ester), C=C (alkene), and aromatic C-H bonds. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 176. Key fragments: m/z 134, 115, 43.[1] |
Experimental Protocols
While cinnamyl acetate can be extracted from natural sources, chemical synthesis is often more efficient for industrial production.[3] Below are detailed protocols for two common synthesis methods.
Protocol 1: Enzymatic Synthesis via Transesterification
This method utilizes a lipase (B570770) to catalyze the transesterification of cinnamyl alcohol with an acyl donor, offering a green chemistry approach.[4]
Materials:
-
Cinnamyl alcohol (≥98%)
-
Vinyl acetate (analytical grade)
-
Immobilized Pseudomonas fluorescens lipase (PFL) on a solid support (e.g., absorbent cotton)
-
n-Hexane (analytical grade)
-
Constant temperature incubator
-
Glass column bioreactor
Procedure:
-
Prepare the immobilized lipase bioreactor by adding the PFL to the solid support within the glass column.
-
To the bioreactor, add 1.34 g of cinnamyl alcohol and 3 mL of vinyl acetate.[4]
-
Seal the bioreactor and place it in a constant temperature incubator at 25 °C under static conditions.[4]
-
Allow the reaction to proceed for 24-48 hours. A molar conversion of approximately 80% can be achieved in 24 hours, and up to 91% in 48 hours.[4]
-
Monitor the reaction progress using Gas Chromatography (GC) by taking periodic samples.
-
Upon completion, pour out the reaction solution.
-
Wash the bioreactor with n-hexane to recover any remaining product.[4]
-
The crude product can be purified by vacuum distillation.
Protocol 2: Solid-Liquid Phase Transfer Catalysis
This non-enzymatic method involves the reaction of cinnamyl bromide with sodium acetate using a phase transfer catalyst.[3]
Materials:
-
Cinnamyl bromide
-
Sodium acetate (fine powder)
-
Tetra-n-butyl ammonium (B1175870) bromide (TBAB) as the phase transfer catalyst
-
Toluene (B28343) (solvent)
-
Deionized water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine cinnamyl bromide and sodium acetate in the desired molar ratio.
-
Add the phase transfer catalyst (TBAB) and toluene as the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 95 °C) with vigorous stirring.[5]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC.
-
After the reaction is complete (typically within 90 minutes for high conversion), cool the mixture to room temperature.[5]
-
Wash the reaction mixture with deionized water to remove the catalyst and any unreacted sodium acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
The crude cinnamyl acetate can be further purified by vacuum distillation.
Visualizations
The following diagrams illustrate the synthesis workflow and metabolic pathway of cinnamyl acetate.
Caption: A generalized workflow for the synthesis of cinnamyl acetate.
Caption: The metabolic pathway of cinnamyl acetate in the body.[3]
Metabolism and Toxicology
Upon ingestion, cinnamyl acetate is rapidly absorbed and hydrolyzed to cinnamyl alcohol by carboxylesterases.[3] The cinnamyl alcohol is then oxidized to cinnamaldehyde and subsequently to cinnamic acid, which undergoes further metabolism and conjugation before being excreted.[3] Toxicological studies in animals have indicated a relatively low acute toxicity, with oral LD₅₀ values in rats reported to be around 3.3 g/kg.[3] However, it may cause skin and eye irritation.[3]
This guide provides a foundational understanding of cinnamyl acetate for scientific and research applications. For further details on specific applications or safety handling, consulting the primary literature and safety data sheets is recommended.
